2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one
Description
2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one is a pyrrolidine-based small molecule featuring a 3,4-dichlorophenyl substituent at the 2-position of the pyrrolidine ring and a 2-chloroethanone moiety. It is listed as a discontinued product by CymitQuimica, highlighting its historical role in drug discovery pipelines .
Properties
IUPAC Name |
2-chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3NO/c13-7-12(17)16-5-1-2-11(16)8-3-4-9(14)10(15)6-8/h3-4,6,11H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFSOGMHTKKPDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one typically involves the reaction of 3,4-dichlorophenylacetonitrile with pyrrolidine in the presence of a base, followed by chlorination of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The α-chloroketone moiety undergoes nucleophilic substitution under basic conditions. Key examples include:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Hydrolysis | NaOH (aq.), 60°C | 1-[2-(3,4-Dichlorophenyl)pyrrolidin-1-yl]ethanol | Rate depends on steric hindrance from the pyrrolidine ring. |
| Amidation | NH3/MeOH, reflux | 1-[2-(3,4-Dichlorophenyl)pyrrolidin-1-yl]acetamide | Moderate yield (65–72%) due to competing elimination. |
| Thiolation | NaSH, DMF, 80°C | Thioacetyl derivative | Requires inert atmosphere to prevent oxidation. |
These reactions are critical for functionalizing the compound for biological testing or further synthetic modifications.
Catalytic Hydrogenation
The pyrrolidine ring undergoes hydrogenation under catalytic conditions:
-
Catalysts : Pd/C (10% w/w) or Raney Ni
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Conditions : 50–60 psi H₂, EtOH, 25°C
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Product : 1-[2-(3,4-Dichlorophenyl)pyrrolidin-1-yl]ethane-1-ol
Yields exceed 85% with full retention of stereochemistry at the pyrrolidine ring.
Cross-Coupling Reactions
The 3,4-dichlorophenyl group participates in palladium-mediated coupling:
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂, Na₂CO₃, THF, 100°C | Biaryl derivatives with boronic acids |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-arylated products |
These reactions enable structural diversification for structure-activity relationship (SAR) studies .
Reductive Amination
The ketone group reacts with primary amines under reductive conditions:
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Reductant : NaBH₃CN
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Solvent : MeOH, 0°C → RT
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Product : Tertiary amine derivatives
This method is employed to introduce nitrogen-based pharmacophores.
Sulfonamide Formation
The pyrrolidine nitrogen reacts with sulfonyl chlorides:
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Reagents : Pyrrolidine-1-sulfonyl chloride, Et₃N, CH₂Cl₂
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Product : 1-[6-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-1-yl] derivatives
This modification enhances bioavailability by increasing solubility.
Radical-Mediated Reactions
The chloroacetyl group participates in photoredox reactions:
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Catalyst : Ru(bpy)₃²⁺, visible light
-
Conditions : DIPEA, MeCN, 23°C
These reactions are stereoselective (up to 94% ee) and useful for synthesizing chiral intermediates .
Comparative Reactivity of Structural Analogs
The compound’s reactivity differs from analogs due to electronic and steric factors:
| Compound | Key Reaction Differences |
|---|---|
| 2-Chloro-N-(3-chlorophenyl)acetamide | Faster hydrolysis due to less steric bulk |
| 4F-Methyl-α-pyrrolidinopropiophenone | Preferential oxidation at the β-carbon |
| 2-Chloro-1-(pyridin-3-yl)pyrrolidin-1-one | Enhanced cross-coupling yields |
Scientific Research Applications
Pharmacological Studies
Research indicates that derivatives of this compound can act as positive allosteric modulators for nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for various neural processes, and compounds that modulate their activity can be beneficial in treating conditions such as Alzheimer's disease and schizophrenia .
CNS Disorders
The compound has been explored for its potential in treating central nervous system disorders. Allosteric modulators of G protein-coupled receptors (GPCRs), including nAChRs, are being investigated as novel therapeutic strategies for CNS diseases . The ability to selectively target these receptors can lead to fewer side effects compared to traditional drugs.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. The synthesis of related imidazole-based compounds has shown promising results against various microbial strains, suggesting that this class of chemicals may offer new avenues for antibiotic development .
Case Studies
Mechanism of Action
The mechanism of action of 2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This makes the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Table 1: Key Properties of 2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one and Analogs
Substituent Effects
- Electron-Withdrawing Groups (Cl vs. F vs. OCH₃): The 3,4-dichlorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to methoxy (electron-donating) or fluoro substituents . This property is critical for blood-brain barrier penetration in CNS-targeted therapies.
Physical and Chemical Stability
- The dichlorophenyl group increases thermal stability compared to methoxy-substituted analogs, as chlorine’s electron-withdrawing nature reduces oxidative degradation .
- Storage conditions (inert atmosphere, room temperature) are consistent across analogs, though the target compound’s higher lipophilicity may necessitate specialized formulation for aqueous solubility .
Biological Activity
2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one, with the CAS number 1183284-73-2, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
- Molecular Formula : C12H12Cl3NO
- Molecular Weight : 292.59 g/mol
- Density : Not specified
- Boiling Point : Not specified
Synthesis
The synthesis of this compound typically involves reactions that incorporate the pyrrolidine ring and the chlorinated phenyl group. Detailed methodologies are often documented in specialized chemical literature but are not extensively covered in the available data.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrrolidine have shown effectiveness against various Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Pyrrolidine derivative | 32 | S. aureus |
| Pyrrolidine derivative | 64 | C. difficile |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of similar compounds have been evaluated using various cancer cell lines. For example, a study reported that certain pyrrolidine derivatives exhibited varying degrees of cytotoxicity against A549 human lung cancer cells, with some derivatives reducing cell viability significantly .
| Compound | Cell Line | Viability Reduction (%) |
|---|---|---|
| Compound with 3,5-Dichloro substitution | A549 | 21.2 |
| Control (Cisplatin) | A549 | Significant reduction |
Anti-inflammatory Effects
Compounds structurally related to this compound have also been noted for their anti-inflammatory properties. These effects are crucial in the context of developing treatments for inflammatory diseases and conditions .
Case Study 1: Antimicrobial Screening
In a recent screening of pyrrole-based compounds for antimicrobial efficacy, it was found that certain derivatives showed potent activity against multidrug-resistant strains. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Cytotoxicity Assessment
A comparative analysis was conducted on various pyrrolidine derivatives against A549 cells. The results indicated that specific substitutions on the phenyl ring significantly increased cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug development .
Q & A
Basic: What are the recommended synthetic routes for 2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one, and what factors influence reaction yields?
Methodological Answer:
A one-step synthesis route involves reacting 3,4-diethoxycyclobut-3-ene-1,2-dione with (S)-pyrrolidin-2-ylmethanol in dichloromethane (DCM) using triethylamine as a base . Key factors affecting yields include:
- Solvent choice : Polar aprotic solvents like DCM improve reagent solubility.
- Temperature : Room temperature minimizes side reactions.
- Catalyst/base : Triethylamine facilitates deprotonation and accelerates the reaction.
Alternative routes for structurally similar compounds (e.g., 2-chloro-1-(5-chloropyridin-2-yl)ethan-1-one) use halogenated ketones and heterocyclic amines under reflux conditions .
Basic: How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
- Storage : Keep under inert atmosphere (argon/nitrogen) at room temperature to prevent hydrolysis or oxidation .
- Safety protocols : Use PPE (gloves, goggles) due to hazards:
- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels.
Advanced: What strategies can resolve contradictions in reported biological activities of analogs of this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., anticancer vs. inactivity) may arise from:
- Structural isomerism : Use chiral HPLC or X-ray crystallography to confirm stereochemistry .
- Purity : Employ preparative HPLC (>95% purity) to eliminate confounding impurities .
- Assay variability : Standardize in vitro models (e.g., pyruvate kinase M2 activation assays) as in , and validate with orthogonal methods (e.g., gene expression profiling).
Advanced: How can enantiomeric purity be optimized during synthesis?
Methodological Answer:
- Chiral auxiliaries : Use enantiomerically pure starting materials like (S)-pyrrolidin-2-ylmethanol to control stereochemistry .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings for pyrrolidine ring formation.
- Analysis : Confirm enantiomeric excess (ee) via chiral-phase GC or NMR with shift reagents .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR identify pyrrolidine ring protons (δ 1.8–3.5 ppm) and ketone carbonyl (δ 205–210 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₄H₁₈ClNO₃: 283.75 g/mol ).
- IR spectroscopy : Detect ketone C=O stretching (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
Advanced: What methodological considerations are critical for pharmacokinetic studies?
Methodological Answer:
- In vitro models : Use liver microsomes to assess metabolic stability and cytochrome P450 interactions.
- Plasma protein binding : Equilibrium dialysis to determine free drug concentration .
- In vivo ADME : Radiolabel the compound (³H/¹⁴C) for tracking absorption and excretion in rodent models.
Basic: Which structural features influence reactivity in further modifications?
Methodological Answer:
- Chloroethyl ketone : Electrophilic carbon allows nucleophilic substitution (e.g., with amines or thiols) .
- Pyrrolidine nitrogen : Participates in acid-base reactions or coordination chemistry.
- 3,4-Dichlorophenyl group : Electron-withdrawing Cl atoms enhance electrophilicity of adjacent positions .
Advanced: How can computational chemistry predict bioactivity?
Methodological Answer:
- Molecular docking : Simulate binding to targets like pyruvate kinase M2 (PKM2) using PDB structures (e.g., 6V8F) .
- QSAR models : Correlate substituent effects (e.g., Cl position) with anticancer IC₅₀ values from literature .
- DFT calculations : Predict reaction pathways for derivatization (e.g., Fukui indices for electrophilic sites) .
Basic: What impurities are common in synthesis, and how are they identified?
Methodological Answer:
- By-products : Unreacted 3,4-dichlorophenyl precursors or dimerization products.
- Detection : TLC (Rf comparison) or LC-MS for low-molecular-weight impurities .
- Mitigation : Column chromatography (silica gel, ethyl acetate/hexane eluent) for purification .
Advanced: How to validate the mechanism of action in cancer cell lines?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
